molecular formula C16H23BFNO3 B13726576 5-Fluoro-n-(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

5-Fluoro-n-(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13726576
M. Wt: 307.2 g/mol
InChI Key: KKGYNAPUWJCRPC-UHFFFAOYSA-N
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Description

5-Fluoro-n-(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, an isopropyl group, and a dioxaborolane moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-n-(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with a fluorobenzene derivative, which undergoes a series of reactions including nitration, reduction, and acylation to introduce the benzamide group. The dioxaborolane moiety can be introduced via a borylation reaction using appropriate boron reagents under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-n-(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzamide or dioxaborolane moieties.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-n-(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Lacks the isopropyl group.

    N-(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Lacks the fluorine atom.

    5-Fluoro-n-(propan-2-yl)benzamide: Lacks the dioxaborolane moiety.

Uniqueness

The presence of both the fluorine atom and the dioxaborolane moiety in 5-Fluoro-n-(propan-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide makes it unique compared to similar compounds. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H23BFNO3

Molecular Weight

307.2 g/mol

IUPAC Name

5-fluoro-N-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C16H23BFNO3/c1-10(2)19-14(20)12-9-11(18)7-8-13(12)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,19,20)

InChI Key

KKGYNAPUWJCRPC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NC(C)C

Origin of Product

United States

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